

FGA145: A Technical Guide to its Synthesis and Mechanism of Action

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Compound of Interest

Compound Name: FGA145

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Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and human cathepsin L. This technical guide provides a comprehensive overview of the synthesis pathway and methodology for **FGA145**, based on published research. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the signaling pathways associated with the therapeutic targets of **FGA145**, offering a deeper understanding of its mechanism of action.

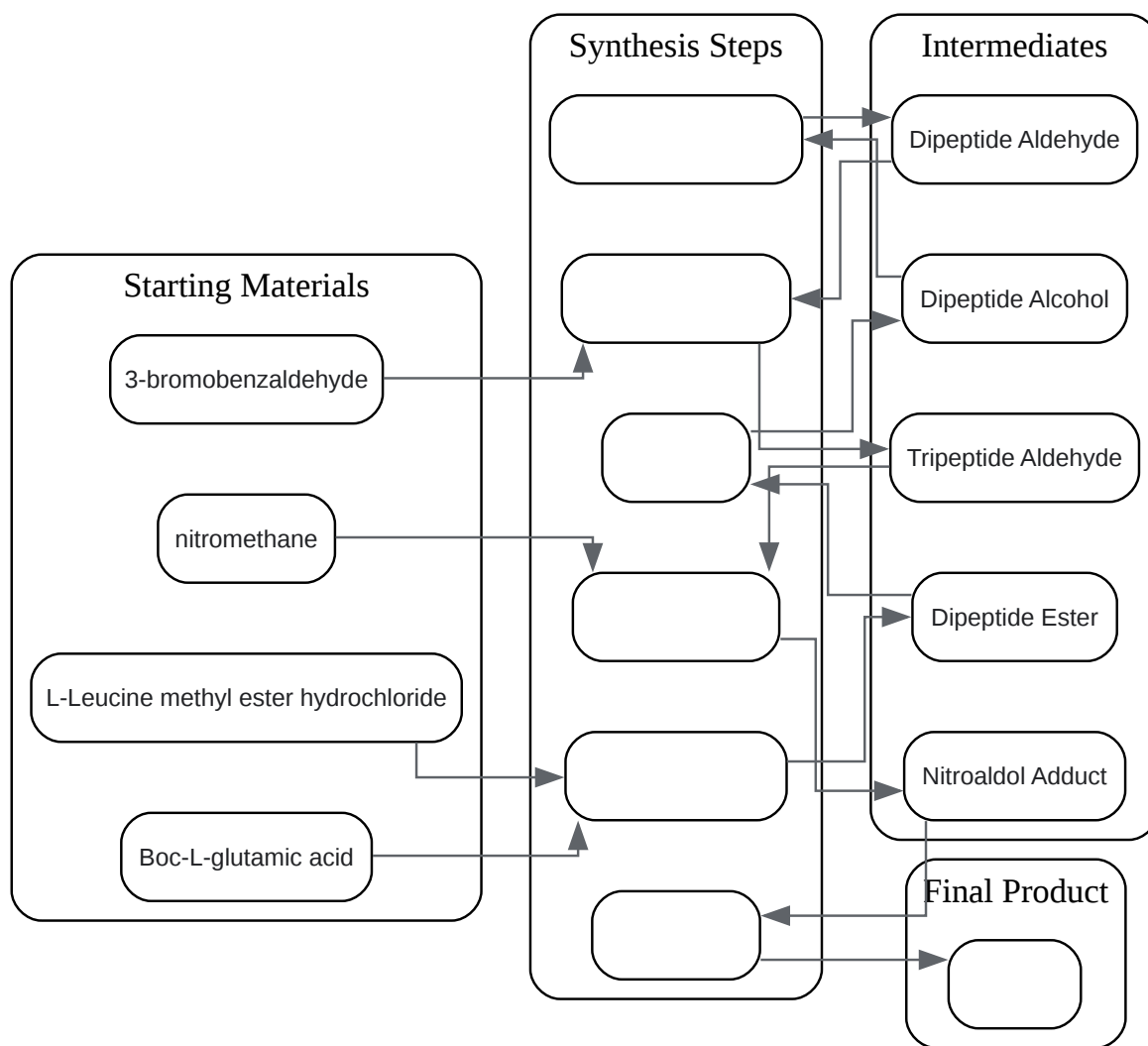
Introduction

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) being a prime target due to its essential role in viral replication.[1] **FGA145**, a peptidyl nitroalkene, has demonstrated significant inhibitory activity against Mpro.[2] Notably, **FGA145** also inhibits human cathepsin L, a host protease involved in the entry of various viruses, including coronaviruses, into host cells.[3][4][5] This dual-inhibitory action makes **FGA145** a compelling candidate for further investigation as a potential antiviral agent. This document serves as a technical resource, consolidating the available information on the synthesis and mechanistic pathways of **FGA145**.

FGA145 Synthesis Pathway

The synthesis of **FGA145** is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **FGA145**.

Experimental Protocols

The following protocols are adapted from the supplementary information of Medrano et al., 2024.

Synthesis of Intermediate 1 (Dipeptide Ester)

- **Reaction:** To a solution of Boc-L-glutamic acid γ -methyl ester (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes. Then, L-Leucine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq) are added.
- **Conditions:** The reaction is stirred at room temperature overnight.
- **Work-up and Purification:** The reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Intermediate 2 (Dipeptide Alcohol)

- **Reaction:** The dipeptide ester (Intermediate 1) (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium borohydride (LiBH₄) (2.0 eq) is added portion-wise at 0 °C.
- **Conditions:** The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.
- **Work-up and Purification:** The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is typically used in the next step without further purification.

Synthesis of Intermediate 3 (Dipeptide Aldehyde)

- **Reaction:** The dipeptide alcohol (Intermediate 2) (1.0 eq) is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added.

- Conditions: The reaction is stirred at room temperature for 2 hours.
- Work-up and Purification: The reaction is quenched with a saturated solution of $\text{Na}_2\text{S}_2\text{O}_3$. The mixture is extracted with DCM. The combined organic layers are washed with saturated NaHCO_3 solution and brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated. The crude aldehyde is used immediately in the next step.

Synthesis of Intermediate 4 (Tripeptide Aldehyde)

- Reaction: The Boc protecting group of the dipeptide aldehyde (Intermediate 3) is removed using trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 3-bromobenzoic acid (1.1 eq) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethylformamide (DMF).
- Conditions: The coupling reaction is stirred at room temperature overnight.
- Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO_3 solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Synthesis of Intermediate 5 (Nitroaldol Adduct)

- Reaction: To a solution of the tripeptide aldehyde (Intermediate 4) (1.0 eq) and nitromethane (5.0 eq) in THF, tetrabutylammonium fluoride (TBAF) (0.2 eq) is added at 0 °C.
- Conditions: The reaction is stirred at 0 °C for 4 hours.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH_4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na_2SO_4 , filtered, and concentrated. The product is purified by column chromatography.

Synthesis of FGA145

- Reaction: The nitroaldol adduct (Intermediate 5) (1.0 eq) is dissolved in DCM. Acetic anhydride (2.0 eq) and TEA (3.0 eq) are added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

- **Conditions:** The reaction is stirred at room temperature for 12 hours.
- **Work-up and Purification:** The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The final product, **FGA145**, is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis and activity of **FGA145**.

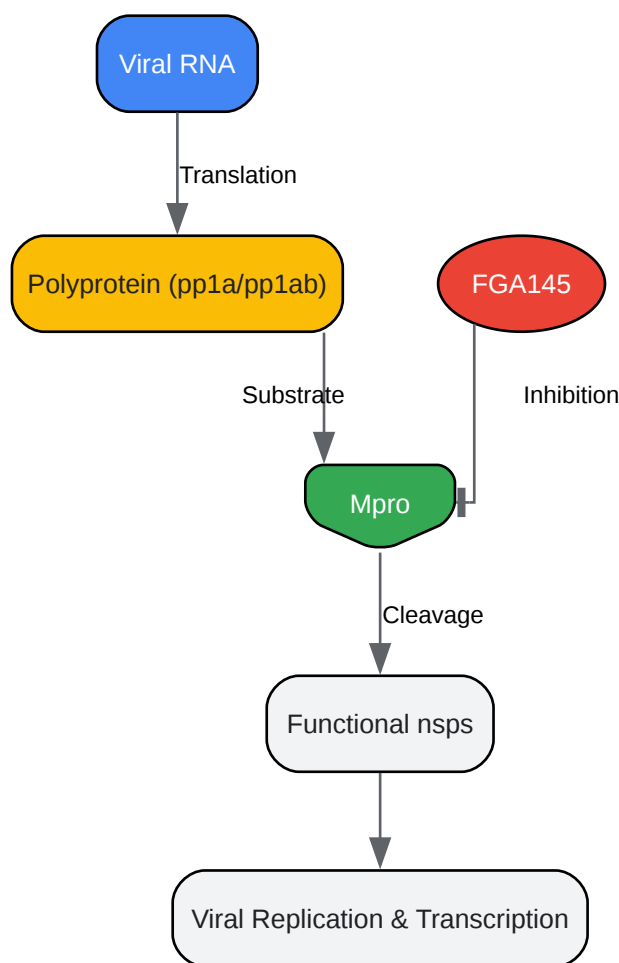
Parameter	Value	Reference
Synthesis		
Overall Yield	Not explicitly reported	Medrano et al., 2024
Purity (post-HPLC)	>95%	Medrano et al., 2024
Biological Activity		
Mpro Inhibition (IC ₅₀)	5.2 µM	Medrano et al., 2024
Cathepsin L Inhibition (IC ₅₀)	0.8 µM	Medrano et al., 2024
Antiviral Activity (EC ₅₀)	11.7 µM (Huh-7-ACE2 cells)	Medrano et al., 2024
Cytotoxicity (CC ₅₀)	>100 µM (Huh-7-ACE2 cells)	Medrano et al., 2024

Signaling Pathway and Mechanism of Action

FGA145 exerts its antiviral effects by targeting two key proteases: the viral Mpro and the host's cathepsin L.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Inhibition of Mpro directly halts the viral life cycle.^[1]

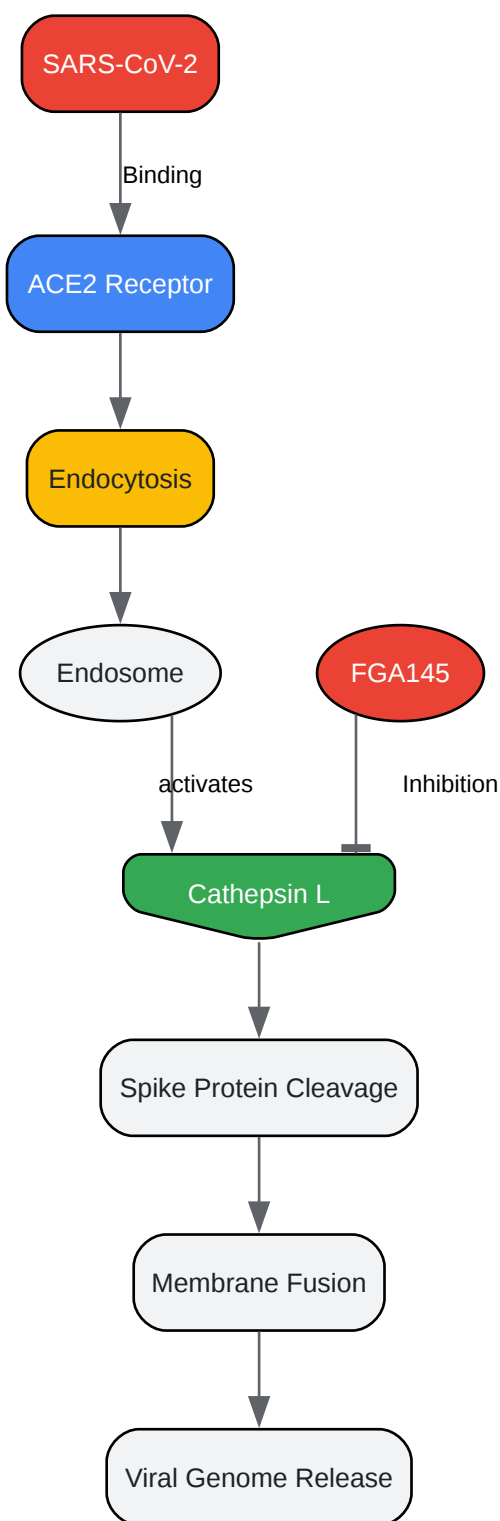


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Caption: Inhibition of SARS-CoV-2 Mpro by **FGA145**.

Inhibition of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a role in the entry of several viruses, including SARS-CoV-2, into host cells.[3][4] For SARS-CoV-2, after the virus binds to the ACE2 receptor and is endocytosed, cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, **FGA145** can block this critical entry pathway.



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Caption: Inhibition of viral entry by **FGA145** via cathepsin L.

Conclusion

FGA145 represents a promising antiviral candidate with a dual mechanism of action targeting both a key viral enzyme and a host factor crucial for viral entry. The synthetic pathway, while multi-stepped, utilizes established chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers in the fields of medicinal chemistry and virology who are interested in the further development and evaluation of **FGA145** and related compounds. The elucidation of its inhibitory effects on both Mpro and cathepsin L provides a strong rationale for its potential as a broad-spectrum antiviral agent. Further studies are warranted to optimize its pharmacokinetic properties and evaluate its efficacy in in vivo models.

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